N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
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Overview
Description
N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the construction of the pyrimidine ring, and finally the attachment of the benzene ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted imidazole or pyrimidine derivatives .
Scientific Research Applications
N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyrimidine derivatives, such as:
- 1-Methylimidazole
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride .
Uniqueness
N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N6. The compound features a benzene ring substituted with a pyrimidine moiety linked to a 2-methyl-1H-imidazole group. This unique structural arrangement contributes to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Key methods include:
- Reactions of halogenated pyrimidine derivatives with amines : This method requires specific conditions such as elevated temperatures and acidic environments.
Characterization techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Kinase Inhibition
This compound exhibits moderate affinity towards c-Jun N-terminal kinase 3 (JNK3), indicating its potential as an inhibitor for various kinases involved in disease pathways. The selectivity against closely related kinases, such as p38α mitogen-activated protein kinase, enhances its therapeutic potential.
Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) are used to evaluate the binding affinity and effectiveness of this compound as an inhibitor.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative activity in various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 1 | MCF7 | 25.72 ± 3.95 |
Compound 2 | U87 glioblastoma | 45.2 ± 13.0 |
Compound 3 | HeLa (cervical carcinoma) | Not specified |
These findings indicate that the compound could be further developed as a targeted therapeutic agent for cancers where JNK3 is implicated .
Study on Tumor Growth Suppression
In a recent study involving tumor-bearing mice, this compound was shown to suppress tumor growth effectively. The administration of this compound led to significant reductions in tumor size compared to control groups .
Interaction with Other Compounds
Research has also explored the synergistic effects of combining N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-y)pyrimidin-4-y)benzene-1,4-diamine with other anticancer agents. For example, combining it with hydrazone derivatives enhanced its pharmacological activities, resulting in improved antiproliferative properties against various cancer types .
Properties
Molecular Formula |
C15H16N6 |
---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
4-N-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C15H16N6/c1-10-18-14(20-13-5-3-12(16)4-6-13)9-15(19-10)21-8-7-17-11(21)2/h3-9H,16H2,1-2H3,(H,18,19,20) |
InChI Key |
ZZUYRBDITGBARM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
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